molecular formula C12H15FN2 B12862208 (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

Cat. No.: B12862208
M. Wt: 206.26 g/mol
InChI Key: NLRRJAHVVQTEBE-QMMMGPOBSA-N
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Description

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is a chiral compound featuring an indole ring substituted with a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Alkylation: The indole ring is alkylated at the 3-position using a suitable alkylating agent.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the desired enantiomer.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields different amine derivatives.

    Substitution: Results in various substituted indole derivatives.

Scientific Research Applications

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine involves:

    Molecular Targets: It may interact with specific receptors or enzymes in the body.

    Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmitter release or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(5-Chloro-1H-indol-3-yl)-2-methylpropan-1-amine
  • (S)-3-(5-Bromo-1H-indol-3-yl)-2-methylpropan-1-amine
  • (S)-3-(5-Methyl-1H-indol-3-yl)-2-methylpropan-1-amine

Uniqueness

(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

(2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H15FN2/c1-8(6-14)4-9-7-15-12-3-2-10(13)5-11(9)12/h2-3,5,7-8,15H,4,6,14H2,1H3/t8-/m0/s1

InChI Key

NLRRJAHVVQTEBE-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)F)CN

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)CN

Origin of Product

United States

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